4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
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Overview
Description
4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromobenzyl group, a thioether linkage, and an imidazole ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the bromobenzyl thioether intermediate. This intermediate is then reacted with an imidazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include bromobenzyl chloride, thiourea, and various catalysts to facilitate the formation of the thioether and imidazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide can be used as a probe to study enzyme interactions and protein-ligand binding due to its imidazole ring, which is known to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues, influencing the activity of the target protein. The bromobenzyl and thioether groups can also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
- 4-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 4-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzenesulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance the compound’s specificity and potency in biological systems.
Properties
IUPAC Name |
4-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECYKLCDXVCNLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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